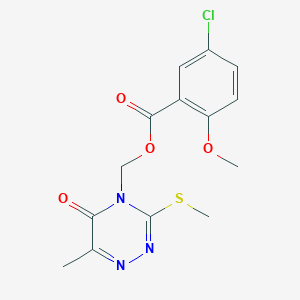

![molecular formula C12H14N4O2S2 B2588629 2-[4-(2-噻吩磺酰基)-1-哌嗪基]嘧啶 CAS No. 496777-51-6](/img/structure/B2588629.png)

2-[4-(2-噻吩磺酰基)-1-哌嗪基]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

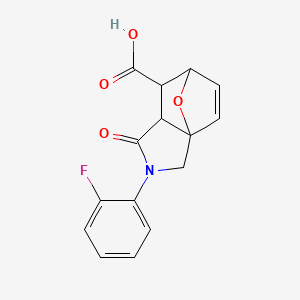

“2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine” is a chemical compound with the molecular formula C12H14N4O2S2 . It is also known by other names such as “2-[(4-Pyrimidin-2-ylpiperazinyl)sulfonyl]thiophene” and "2-[4-(Thiophene-2-sulfonyl)-piperazin-1-yl]-pyrimidine" .

Synthesis Analysis

The synthesis of pyrimidines involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Molecular Structure Analysis

The molecular structure of “2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine” consists of 12 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms . The average mass of the molecule is 310.395 Da and the monoisotopic mass is 310.055817 Da .

Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant . Another reaction involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine” include a molecular formula of C12H14N4O2S2, an average mass of 310.395 Da, and a monoisotopic mass of 310.055817 Da .

科学研究应用

新型衍生物的合成

带有磺酰脲部分的新型噻吩并[2,3-d]嘧啶衍生物的合成突出了一个重要的研究领域,其中涉及2-[4-(2-噻吩磺酰基)-1-哌嗪基]嘧啶。这些化合物通过一系列步骤合成,起始于2-氨基噻吩-3-羧酸甲酯,展示了噻吩并[2,3-d]嘧啶衍生物在化学合成中的多功能性(Chen et al., 2014)。

药效学活性

在药效学领域,2-[4-(2-噻吩磺酰基)-1-哌嗪基]嘧啶衍生物,例如GDC-0941,一种新型磷脂酰肌醇3-激酶(PI3K)抑制剂,已对其克服脑屏障外排机制的能力进行了评估。该评估对于脑肿瘤治疗的药物开发至关重要,表明该化合物在癌症治疗中具有显著潜力(Salphati et al., 2010)。

抗菌活性

已探索了取代三环化合物的抗菌特性,包括噻吩并[2,3-d]嘧啶。这些化合物已显示出显着的抗菌和抗真菌活性,表明它们在开发新型抗菌剂中的潜在用途(Mittal et al., 2011)。

抗癌药

已设计并合成了含有哌嗪单元的噻吩并[3,2-d]嘧啶衍生物作为推定的抗癌药。这项研究基于蛋白酪氨酸激酶抑制剂的结构,强调了该化合物在开发癌症新疗法中的相关性(Min, 2012)。

属性

IUPAC Name |

2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S2/c17-20(18,11-3-1-10-19-11)16-8-6-15(7-9-16)12-13-4-2-5-14-12/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCVVSBFCOBOER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501348064 |

Source

|

| Record name | 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine | |

CAS RN |

496777-51-6 |

Source

|

| Record name | 2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-1-(2-methylpropyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyri dine-5-carbonitrile](/img/structure/B2588551.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2588552.png)

![N-(4-fluorophenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2588557.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,5-difluorobenzyl)piperidine-4-carboxamide](/img/structure/B2588561.png)

![1'-((2,4-dichloro-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2588563.png)

![N-(4-methoxybenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2588564.png)

![4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2588568.png)